2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 339011-88-0
VCID: VC6733714
InChI: InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2
SMILES: C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C17H14ClF3N4O
Molecular Weight: 382.77

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile

CAS No.: 339011-88-0

Cat. No.: VC6733714

Molecular Formula: C17H14ClF3N4O

Molecular Weight: 382.77

* For research use only. Not for human or veterinary use.

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile - 339011-88-0

Specification

CAS No. 339011-88-0
Molecular Formula C17H14ClF3N4O
Molecular Weight 382.77
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Standard InChI InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2
Standard InChI Key KIRMFNODVGGADB-UHFFFAOYSA-N
SMILES C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic name, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile, reflects its three primary structural components:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which introduces halogen and fluorinated groups.

  • A morpholino ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom.

  • A 2-pyridinyl group attached to a nitrile-functionalized central carbon .

Its molecular formula is C₁₇H₁₄ClF₃N₄O, with a molecular weight of 382.77 g/mol . The SMILES notation (C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl) encodes the connectivity of atoms, emphasizing the nitrile group (C#N) and the spatial arrangement of substituents on the pyridine rings .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyPredicted Value
LogP (Partition Coefficient)3.25 ± 0.2
Topological Polar Surface Area (TPSA)62.04 Ų
Water Solubility<1 mg/L (25°C)
Henry’s Law Constant5.6 × 10⁻¹⁰ atm·m³/mol

These values indicate moderate lipophilicity and low aqueous solubility, typical of nitrile-containing heterocycles .

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch), 1600–1500 cm⁻¹ (C=C/C=N aromatic stretches), and 1100–1300 cm⁻¹ (C-F stretches) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals between δ 7.5–8.5 ppm for pyridinyl protons, δ 3.5–4.0 ppm for morpholino protons, and δ 4.5–5.0 ppm for the central methine proton.

    • ¹³C NMR: Peaks at ~120 ppm (C≡N), 150–160 ppm (pyridine carbons), and 110–115 ppm (CF₃) .

Synthetic Methodologies

Reported Synthetic Routes

No peer-reviewed procedures for synthesizing this compound are available, but patent literature and commercial suppliers suggest a multi-step strategy involving:

  • Nucleophilic Substitution: Reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinyl lithium with a morpholinoacetonitrile precursor.

  • Cyanoalkylation: Coupling of the intermediate with 2-pyridinyl magnesium bromide under Grignard conditions .

A hypothetical pathway is outlined below:

Step 1: Formation of the morpholinoacetonitrile intermediate via nucleophilic attack of morpholine on bromoacetonitrile.
Step 2: Lithiation of 3-chloro-5-(trifluoromethyl)pyridine at the 2-position using LDA (lithium diisopropylamide).
Step 3: Alkylation of the lithiated pyridine with the morpholinoacetonitrile intermediate.
Step 4: Final coupling with 2-pyridinyl magnesium bromide to install the second pyridine moiety .

Challenges in Scale-Up

  • Steric Hindrance: Bulky substituents on the central carbon impede reaction kinetics.

  • Purification Difficulties: Similar polarities of intermediates complicate chromatographic separation.

  • Moisture Sensitivity: The nitrile group and organometallic reagents require anhydrous conditions .

Applications and Biological Activity

Pharmaceutical Relevance

While specific biological data for this compound are undisclosed, structurally related morpholino-pyridine derivatives exhibit:

  • Kinase Inhibition: Modulation of ATP-binding pockets in cancer targets (e.g., EGFR, VEGFR).

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

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